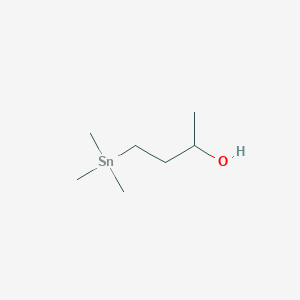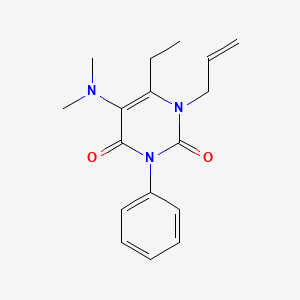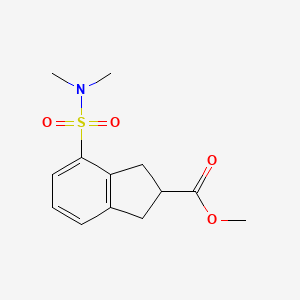
methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with a complex structure that includes a sulfamoyl group, a dihydroindene ring, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroindene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfamoyl group: This step involves the reaction of the dihydroindene intermediate with a sulfamoylating agent, such as N,N-dimethylsulfamoyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions on the dihydroindene ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(N,N-dimethylsulfamoyl)benzoate: Similar structure but with a benzoate instead of an indene ring.
Methyl 4-(N,N-dimethylsulfamoyl)phenylacetate: Similar structure with a phenylacetate group.
Uniqueness
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the dihydroindene ring, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C13H17NO4S |
|---|---|
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
methyl 4-(dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-14(2)19(16,17)12-6-4-5-9-7-10(8-11(9)12)13(15)18-3/h4-6,10H,7-8H2,1-3H3 |
InChI-Schlüssel |
UDXQIQMAUDDKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
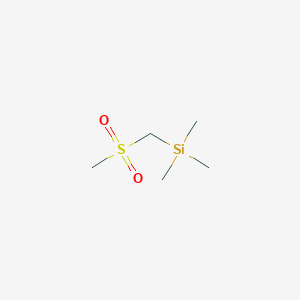
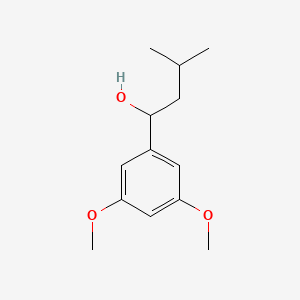



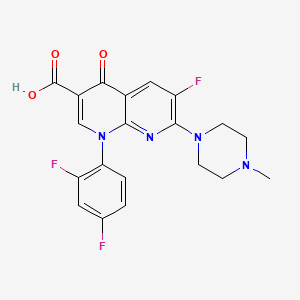

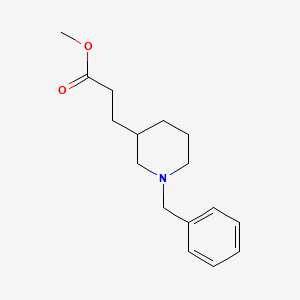
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
